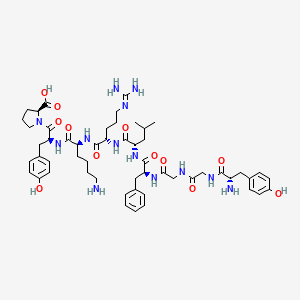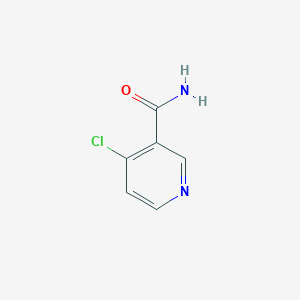
4-Chloronicotinamid
Übersicht
Beschreibung
4-Chloronicotinamide is a chemical compound with the CAS Number: 7418-70-4 . It has a molecular weight of 156.57 .
Molecular Structure Analysis
The molecular structure of 4-Chloronicotinamide is represented by the formula C6H5ClN2O . The InChI Code for this compound is 1S/C6H5ClN2O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H, (H2,8,10) .Physical And Chemical Properties Analysis
4-Chloronicotinamide is a solid substance stored at 4°C . It has a molecular weight of 156.57 .Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antibiofilmwirkungen
4-Chloronicotinamid: wurde auf seine potenziellen antibakteriellen und antibiofilmen Eigenschaften untersucht. Forschungsergebnisse deuten darauf hin, dass Derivate von Nicotinamid, einschließlich chlorierter Versionen, vielversprechend im Kampf gegen bakterielles Wachstum und Biofilmbildung sind . Diese Anwendung ist besonders relevant bei der Entwicklung neuer Antibiotika und Behandlungen für bakterielle Infektionen, die gegen konventionelle Therapien resistent sind.
Berechnungen in der Quantenchemie
Die Verbindung wurde in der Quantenchemie eingesetzt, um ihre elektronischen Eigenschaften zu verstehen. Studien verwenden häufig Methoden wie B3LYP/6–31+G(d,p)-Niveau-Berechnungen, um die Verbindung zu optimieren und ihre Karten des molekularen elektrostatischen Potenzials (MEP) zu analysieren . Diese Analysen sind entscheidend für die Vorhersage der Reaktivität und Wechselwirkung mit biologischen Zielen.
Synthese von Nicotinamid-Derivaten
This compound: dient als Vorläufer bei der Synthese verschiedener Nicotinamid-Derivate. Diese Derivate haben eine breite Palette von biologischen Anwendungen, einschließlich ihrer Rolle als Zwischenprodukte in der pharmazeutischen Synthese .
Enzymatische Herstellung von Chloronicotinsäure
Die enzymatische Hydrolyse von chlorierten Nicotinamiden, einschließlich This compound, kann zur Herstellung von 2-Chloronicotinsäure führen . Dieser Prozess ist in der pharmazeutischen Industrie von Bedeutung, wo Chloronicotinsäure ein wertvolles Zwischenprodukt für verschiedene Therapeutika ist.
Molekulare Docking-Studien
This compound: und seine Derivate sind Gegenstand molekularer Docking-Studien, um ihr Potenzial als Inhibitoren gegen verschiedene Krankheitserreger zu untersuchen. Diese Studien helfen bei der Identifizierung vielversprechender Kandidaten für die Medikamentenentwicklung .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
4-Chloronicotinamide is a derivative of Nicotinamide . Nicotinamide is known to interact with several targets, including ADP-ribosyl cyclase 2 and Exotoxin A . These targets play crucial roles in various cellular processes, including energy metabolism and DNA repair .
Mode of Action
Given its structural similarity to nicotinamide, it may share similar interactions with its targets . For instance, Nicotinamide is known to function as a component of the coenzyme NAD , which is essential for various biochemical reactions in the body.
Biochemical Pathways
4-Chloronicotinamide, being a derivative of Nicotinamide, might be involved in similar biochemical pathways. Nicotinamide is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These components play a vital role in cellular energy metabolism .
Pharmacokinetics
Pharmacokinetic-pharmacodynamic (pk-pd) modeling can be used to understand the absorption, distribution, metabolism, and excretion (adme) properties of complex molecules like 4-chloronicotinamide .
Result of Action
For instance, Nicotinamide is known to have various biological effects, including involvement in cellular energy metabolism and DNA repair .
Action Environment
It is known that the compound is solid at room temperature and has a storage temperature of 4°c . This suggests that temperature could be an important environmental factor influencing its stability.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 4-Chloronicotinamide are not fully understood due to limited research. It is known that nicotinamide, the parent compound of 4-Chloronicotinamide, plays a crucial role in various biochemical reactions. It is a component of nicotinamide adenine dinucleotide (NAD), a coenzyme involved in redox reactions, and has been studied for its antibacterial, antimicrobial, antifungal, anti-HIV, and anti-pesticide properties
Cellular Effects
The cellular effects of 4-Chloronicotinamide are not well-studied. Nicotinamide, its parent compound, has been shown to have various effects on cells. For instance, it has been found to have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that nicotinamide, the parent compound, exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Nicotinamide, the parent compound, is known to be involved in various metabolic pathways, including those related to the synthesis and degradation of NAD .
Eigenschaften
IUPAC Name |
4-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYMDZGWIIUMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326352 | |
| Record name | 4-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7418-70-4 | |
| Record name | 7418-70-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




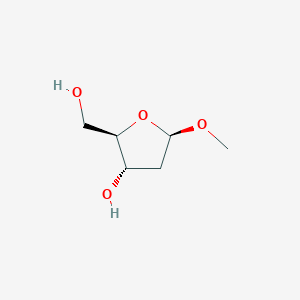
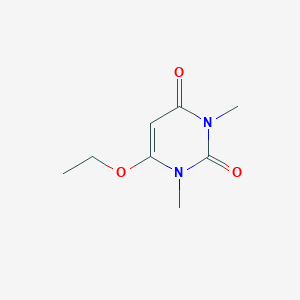


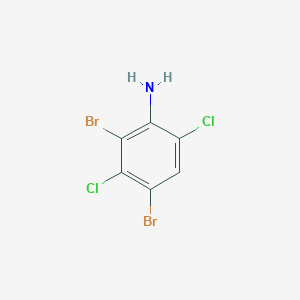
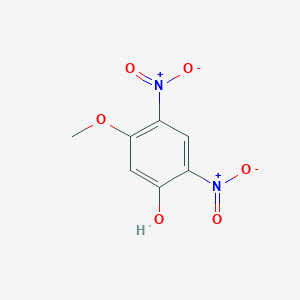
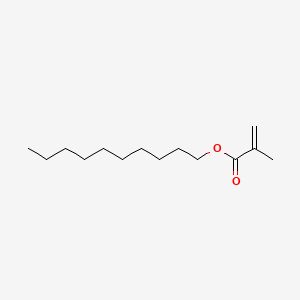
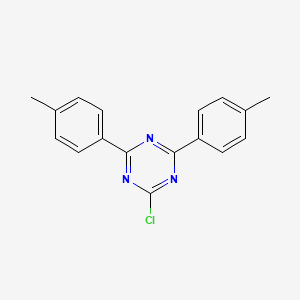
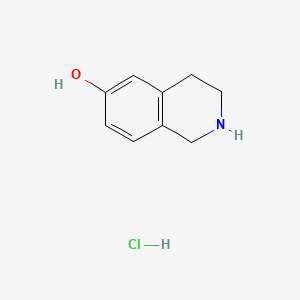

![2-[Ethyl(3-methylphenyl)amino]ethyl acetate](/img/structure/B1582866.png)

